molecular formula C12H11F3N2O B13726022 1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol

1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol

Cat. No.: B13726022
M. Wt: 256.22 g/mol
InChI Key: HBZZJGCNQLDXQB-UHFFFAOYSA-N
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Description

1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazol-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazol-4-ol moiety can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol is unique due to its combination of a trifluoromethyl group and a pyrazol-4-ol moiety. This structural arrangement imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

1-[2-[3-(trifluoromethyl)phenyl]ethyl]pyrazol-4-ol

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)10-3-1-2-9(6-10)4-5-17-8-11(18)7-16-17/h1-3,6-8,18H,4-5H2

InChI Key

HBZZJGCNQLDXQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCN2C=C(C=N2)O

Origin of Product

United States

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